molecular formula C6H11F2NO B13078296 (3,3-Difluorooxan-4-yl)methanamine

(3,3-Difluorooxan-4-yl)methanamine

Cat. No.: B13078296
M. Wt: 151.15 g/mol
InChI Key: FFVBVXMFKTZKBN-UHFFFAOYSA-N
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Description

(3,3-Difluorooxan-4-yl)methanamine (CAS: 1780537-28-1) is a fluorinated heterocyclic amine with the molecular formula C₆H₁₁F₂NO and a molecular weight of 151.15 g/mol. Its structure features a tetrahydropyran (oxane) ring substituted with two fluorine atoms at the 3,3-positions and a methanamine group at the 4-position (Fig. 1). This compound is of interest in medicinal chemistry due to fluorine's ability to modulate lipophilicity, metabolic stability, and bioavailability .

Properties

Molecular Formula

C6H11F2NO

Molecular Weight

151.15 g/mol

IUPAC Name

(3,3-difluorooxan-4-yl)methanamine

InChI

InChI=1S/C6H11F2NO/c7-6(8)4-10-2-1-5(6)3-9/h5H,1-4,9H2

InChI Key

FFVBVXMFKTZKBN-UHFFFAOYSA-N

Canonical SMILES

C1COCC(C1CN)(F)F

Origin of Product

United States

Preparation Methods

The synthesis of (3,3-Difluorooxan-4-yl)methanamine typically involves multiple steps, starting from readily available precursors. One common method involves the reaction of 3,3-difluorooxan-4-ol with methanamine under controlled conditions. The reaction is usually carried out in the presence of a suitable catalyst and solvent to facilitate the formation of the desired product . Industrial production methods may involve optimization of reaction conditions to achieve higher yields and purity, such as adjusting temperature, pressure, and reaction time.

Chemical Reactions Analysis

(3,3-Difluorooxan-4-yl)methanamine undergoes various types of chemical reactions, including:

Scientific Research Applications

(3,3-Difluorooxan-4-yl)methanamine has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of (3,3-Difluorooxan-4-yl)methanamine involves its interaction with specific molecular targets and pathways. The difluoromethyl group can participate in hydrogen bonding and other interactions, influencing the compound’s reactivity and biological activity. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Key Properties :

  • Boiling Point: Not explicitly reported, but fluorine substitution likely increases polarity compared to non-fluorinated analogs.
  • Applications: Potential applications include use as a building block in drug discovery, particularly for central nervous system (CNS) targets where fluorine substitution enhances blood-brain barrier penetration .

Comparison with Structurally Similar Compounds

Structural Analogues with Heterocyclic Rings

The following compounds share structural similarities, including heterocyclic rings and amine functionalities:

Compound Name Molecular Formula Molecular Weight (g/mol) Key Structural Features Key Properties/Applications
(3,3-Difluorooxan-4-yl)methanamine C₆H₁₁F₂NO 151.15 Oxane ring (6-membered), 3,3-difluoro Enhanced metabolic stability
(3-(4-Fluorophenyl)oxetan-3-yl)methanamine C₁₀H₁₁FNO 195.20 Oxetane ring (4-membered), 4-fluorophenyl Higher ring strain; used in kinase inhibitors
(2-(4-Chlorophenyl)oxazol-4-yl)methanamine C₁₀H₉ClN₂O 208.65 Oxazole ring, 4-chlorophenyl Antibacterial/antifungal activity
(3,5-Dimethylisoxazol-4-yl)methanamine C₆H₁₀N₂O 126.16 Isoxazole ring, 3,5-dimethyl Intermediate in agrochemical synthesis

Key Observations :

  • Electronic Effects : Fluorine atoms in the target compound increase electronegativity and polarity compared to chlorophenyl () or methyl () substituents, influencing solubility and receptor binding.

Fluorinated vs. Non-Fluorinated Analogues

Fluorination significantly alters physicochemical properties:

Property This compound 3-Fluoro-4-methylbenzylamine () 1-[3-Chloro-4-(trifluoromethoxy)phenyl]methanamine ()
Lipophilicity (LogP) Moderate (predicted) High (due to aromatic fluorine and methyl) Very high (CF₃ group)
Metabolic Stability High (C-F bonds resist oxidation) Moderate Moderate (CF₃ may slow metabolism)
Synthetic Complexity High (difluoro substitution) Low Moderate (multiple halogenations)

Key Findings :

  • The target compound’s difluoro substitution balances lipophilicity and polarity, making it more suitable for CNS applications than highly lipophilic analogs like .
  • Non-fluorinated derivatives (e.g., ) lack the metabolic advantages conferred by fluorine but are easier to synthesize.

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